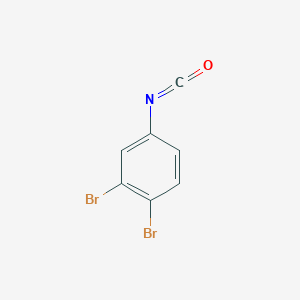
1,2-Dibromo-4-isocyanatobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-4-isocyanatobenzene is an organic compound with the molecular formula C7H3Br2NO. It is a derivative of benzene, where two bromine atoms and one isocyanate group are attached to the benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Dibromo-4-isocyanatobenzene can be synthesized through the bromination of 4-isocyanatobenzene. The process typically involves the use of brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst or under specific reaction conditions. For example, the bromination reaction can be carried out in a solvent like carbon tetrachloride or chloroform at low temperatures to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent product quality and yield. The use of safer and more efficient brominating agents, as well as optimized reaction conditions, is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Dibromo-4-isocyanatobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.
Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Major Products Formed
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Oxidation Products: Compounds with higher oxidation states, such as carboxylic acids or ketones.
Reduction Products: Compounds with lower oxidation states, such as amines or alcohols.
Applications De Recherche Scientifique
1,2-Dibromo-4-isocyanatobenzene has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or resins.
Biological Research: It may be used in the study of enzyme inhibition or as a precursor for bioactive compounds.
Medicinal Chemistry: The compound can be explored for its potential therapeutic properties or as a starting material for drug development
Mécanisme D'action
The mechanism of action of 1,2-Dibromo-4-isocyanatobenzene involves its interaction with nucleophiles due to the presence of the isocyanate group. The isocyanate group can react with nucleophiles such as amines, leading to the formation of urea derivatives. The bromine atoms can also participate in electrophilic aromatic substitution reactions, making the compound a versatile intermediate in organic synthesis .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Dibromobenzene: Similar structure but lacks the isocyanate group.
4-Isocyanatobenzene: Similar structure but lacks the bromine atoms.
1,3-Dibromo-4-isocyanatobenzene: Another isomer with different bromine atom positions.
Uniqueness
1,2-Dibromo-4-isocyanatobenzene is unique due to the presence of both bromine atoms and an isocyanate group on the benzene ring. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Propriétés
Formule moléculaire |
C7H3Br2NO |
|---|---|
Poids moléculaire |
276.91 g/mol |
Nom IUPAC |
1,2-dibromo-4-isocyanatobenzene |
InChI |
InChI=1S/C7H3Br2NO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H |
Clé InChI |
DSEXYRJTIPASEZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1N=C=O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


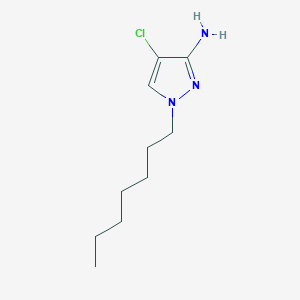

![(4aR,7aS)-6-methyl-octahydro-1H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B13541249.png)
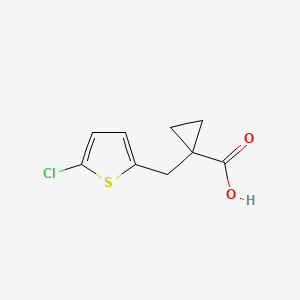


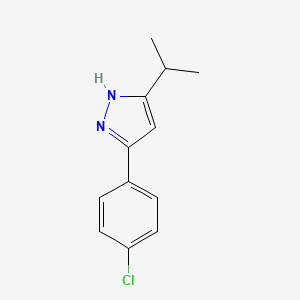
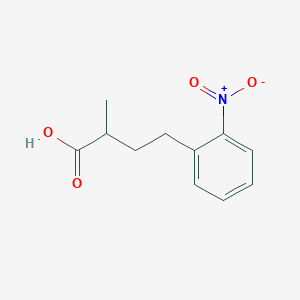
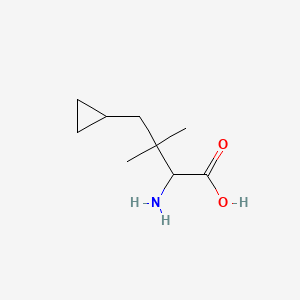
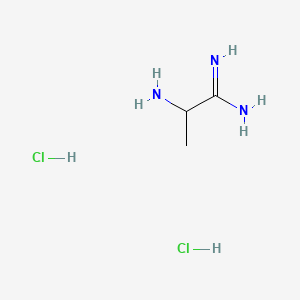
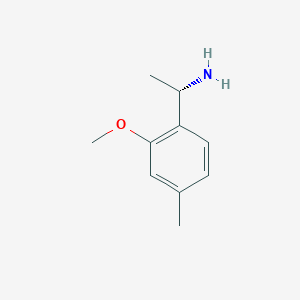
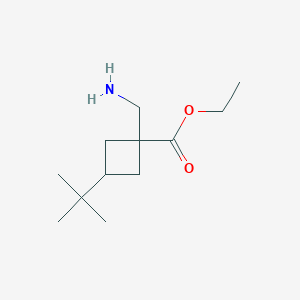
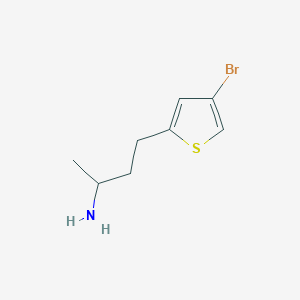
![(3S)-3-[4-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13541323.png)
